3-(morpholinosulfonyl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a morpholinosulfonyl group and a m-tolyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of several functional groups. The benzamide portion of the molecule would consist of a benzene ring attached to a carboxamide group. The morpholinosulfonyl group would add additional complexity, as would the m-tolyl group, which is a type of aryl group related to toluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Benzamides are typically solid at room temperature, and their properties can be influenced by the presence of other functional groups .
Scientific Research Applications
Antifungal and Antitumor Activities
3-(morpholinosulfonyl)-N-(m-tolyl)benzamide derivatives have shown significant biological activities. For instance, derivatives like N-(Morpholinothiocarbonyl) benzamide have been synthesized and characterized, displaying antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005). Additionally, a series of m-(4-morpholinoquinazolin-2-yl)benzamides have been designed and synthesized, showing remarkable antiproliferative effects in vitro against human cell lines, highlighting their potential as novel anticancer agents (Xiao-meng Wang et al., 2015).
Catalysis and Polymer Science
In the field of catalysis, manganese-catalyzed sequential hydrogenation of CO2 to methanol via formamide demonstrates the utility of morpholine derivatives in facilitating environmentally beneficial reactions (Sayan Kar et al., 2017). Furthermore, the synthesis of biologically active aromatic sulfonamides and their hydrochloride salts involving morpholine derivatives illustrates their importance in developing new materials with potential medical applications (M. Remko et al., 2010).
Chemical Synthesis and Characterization
Efforts in chemical synthesis have led to the creation of novel morpholine derivatives with varied biological and chemical properties. For example, the synthesis of enantiopure 3-substituted morpholines through ring-opening of activated aziridines showcases the versatility of morpholine derivatives in organic synthesis (Jan Bornholdt et al., 2010). Additionally, the development of an efficient synthesis method for morpholin-2-one derivatives using glycolaldehyde dimer highlights the innovative approaches in creating morpholine-based compounds (Y. Kim et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAWGOSFLHTBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.